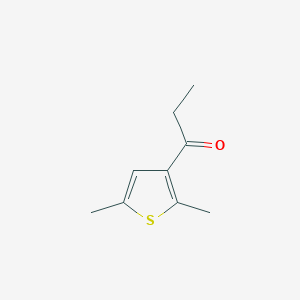
1-(2,5-二甲基噻吩-3-基)丙烷-1-酮
描述
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a chemical compound with the formula C9H12OS . It is used for research purposes .
Physical And Chemical Properties Analysis
1-(2,5-Dimethylthiophen-3-yl)propan-1-one has a molecular weight of 168.26 . The boiling point and other physical properties are not specified .科学研究应用
Anti-inflammatory Applications
Thiophene derivatives, including compounds like 1-(2,5-Dimethylthiophen-3-yl)propan-1-one, have been identified as potent anti-inflammatory agents. They are used to develop medications that can reduce inflammation in the body, which is beneficial for treating conditions such as arthritis, asthma, and allergic reactions .
Neuroprotective Effects in Alzheimer’s Disease
Some thiophene compounds act as serotonin antagonists and have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. By modulating neurotransmitter activity, these compounds can potentially protect neuronal health and slow the progression of Alzheimer’s disease .
Antimicrobial and Antifungal Properties
The thiophene nucleus is known to impart significant antimicrobial and antifungal characteristics to its derivatives. This makes them valuable in the development of new antibiotics and antifungal drugs, especially in an era where resistance to existing drugs is a growing concern .
Antioxidant Activity
Compounds containing the thiophene nucleus exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This application is particularly relevant in the prevention of diseases caused by free radicals, including certain types of cancer .
Kinase Inhibition for Cancer Therapy
Thiophene derivatives have been studied for their ability to inhibit kinases, enzymes that play a critical role in cell signaling. Kinase inhibitors are an important class of drugs in the treatment of cancer, as they can prevent the proliferation of cancer cells .
Estrogen Receptor Modulation
Certain thiophene compounds are known to interact with estrogen receptors, which can be leveraged in hormone therapy for conditions like breast cancer. These compounds can either mimic or block the action of estrogen, depending on the therapeutic need .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives are also explored for their applications in material science. Their unique properties make them suitable for use in the development of organic semiconductors, conductive polymers, and photochromic materials .
Anti-tubercular Activity
Related thiophene compounds have been studied for their potential in treating drug-resistant tuberculosis. This highlights the versatility of the thiophene nucleus in contributing to the fight against challenging infectious diseases .
安全和危害
属性
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXALUAXRWQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650857 | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
CAS RN |
32427-84-2 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32427-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features and optical properties of DMTP?
A1: DMTP is an organic compound with the molecular formula C15H14Cl2OS []. Key structural features include a dimethylthiophene ring and a dichlorophenyl group linked by a propanone bridge. FTIR spectroscopy confirmed the presence of these functional groups []. The material exhibits good optical transparency within the visible and near-infrared spectrum, specifically between 400-1100 nm []. This property is crucial for its potential use in photonic applications.
Q2: How does the crystal structure of DMTP relate to its observed photonic properties?
A2: Single crystal X-ray diffraction analysis revealed that DMTP crystallizes in a monoclinic system with a centrosymmetric space group of P21/c []. This specific crystal structure contributes to the material's observed optical limiting properties, as demonstrated by Z-scan studies. The reverse saturable absorption phenomena observed suggest that DMTP's ability to modulate light transmission is influenced by its crystal packing and intermolecular interactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)

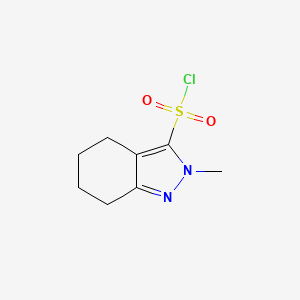
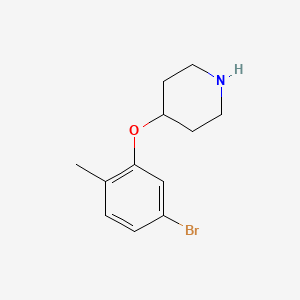
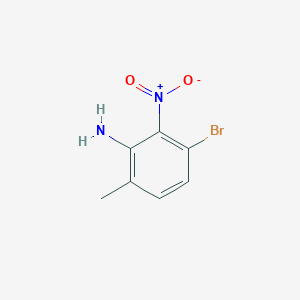
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

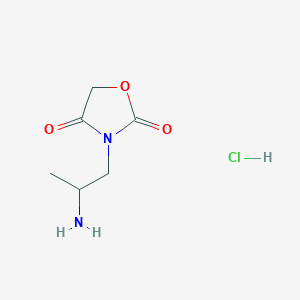
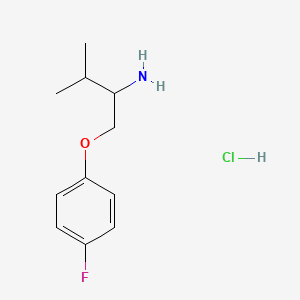

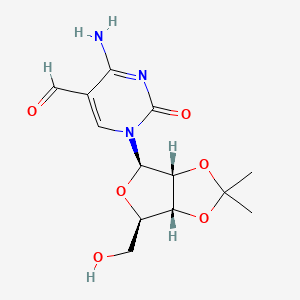
![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)
